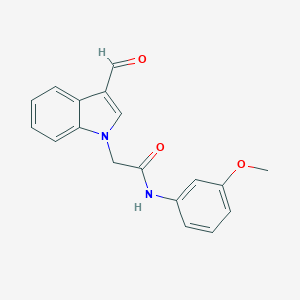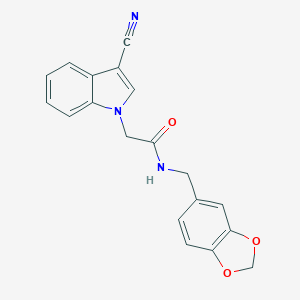![molecular formula C25H32BrN3O4S B297938 4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as BRL-15572 and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BRL-15572 involves its interaction with the dopamine D3 receptor. This compound acts as a partial agonist of the receptor, which means that it can both activate and inhibit the receptor depending on the level of receptor activity. BRL-15572 has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
BRL-15572 has a range of biochemical and physiological effects. This compound has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors. BRL-15572 has also been found to reduce food intake and body weight in animal models, which suggests that it may have potential applications in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that BRL-15572 is not selective for the dopamine D3 receptor and can also interact with other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on BRL-15572. One direction is to further explore the potential therapeutic applications of this compound in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. Another direction is to develop more selective dopamine D3 receptor ligands that can be used to study the specific role of this receptor in various physiological and pathological processes. Additionally, future research could focus on the development of new synthesis methods for BRL-15572 that are more efficient and cost-effective.
In conclusion, BRL-15572 is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for research on this compound that could lead to new insights into the role of the dopamine D3 receptor in health and disease.
Méthodes De Synthèse
The synthesis method for BRL-15572 involves several steps. The first step involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-methoxyphenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to yield BRL-15572. This synthesis method has been optimized to produce high yields of pure BRL-15572.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been shown to have potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation.
Propriétés
Formule moléculaire |
C25H32BrN3O4S |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
4-bromo-N-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H32BrN3O4S/c1-33-24-10-6-5-9-23(24)27-15-17-28(18-16-27)25(30)19-29(21-7-3-2-4-8-21)34(31,32)22-13-11-20(26)12-14-22/h5-6,9-14,21H,2-4,7-8,15-19H2,1H3 |
Clé InChI |
MIBZYXVPVACNAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)



![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)
![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)
